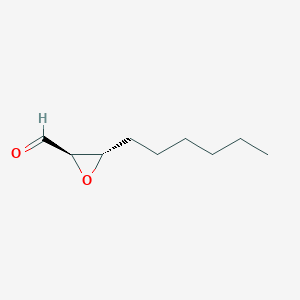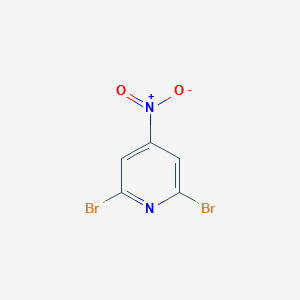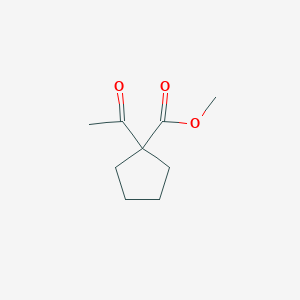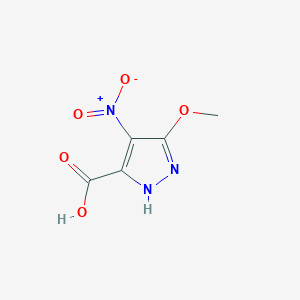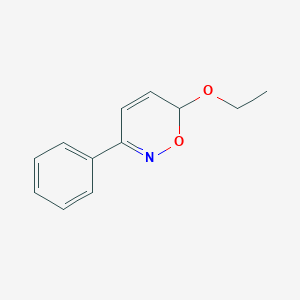![molecular formula C10H9NO4S B061671 2-[(cianometil)sulfonil]benzoato de metilo CAS No. 175137-52-7](/img/structure/B61671.png)
2-[(cianometil)sulfonil]benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(cyanomethyl)sulfonyl]benzoate is an organic compound with the molecular formula C10H9NO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanomethylsulfonyl group is attached to the benzene ring.
Aplicaciones Científicas De Investigación
Methyl 2-[(cyanomethyl)sulfonyl]benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(cyanomethyl)sulfonyl]benzoate typically involves the following steps:
Esterification: Benzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate.
Sulfonylation: Methyl benzoate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of Methyl 2-[(cyanomethyl)sulfonyl]benzoate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[(cyanomethyl)sulfonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfonyl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonyl compounds.
Substitution: Substituted benzoate derivatives.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(cyanomethyl)sulfonyl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical pathways, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
- Methyl 2-[(cyanomethyl)sulfonyl]benzoate
- Methyl 2-[(methylsulfonyl)benzoate]
- Methyl 2-[(ethylsulfonyl)benzoate]
Comparison:
- Methyl 2-[(cyanomethyl)sulfonyl]benzoate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
- Methyl 2-[(methylsulfonyl)benzoate] lacks the cyanomethyl group, resulting in different reactivity and applications.
- Methyl 2-[(ethylsulfonyl)benzoate] has an ethyl group instead of a cyanomethyl group, leading to variations in its chemical and biological properties .
This comprehensive article provides an in-depth understanding of Methyl 2-[(cyanomethyl)sulfonyl]benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 2-(cyanomethylsulfonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-15-10(12)8-4-2-3-5-9(8)16(13,14)7-6-11/h2-5H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCUUXSBJVYLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348480 |
Source


|
| Record name | methyl 2-[(cyanomethyl)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-52-7 |
Source


|
| Record name | methyl 2-[(cyanomethyl)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
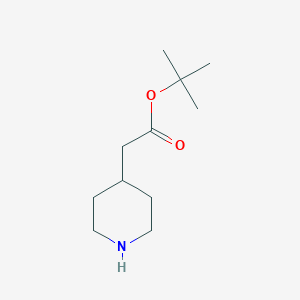

![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
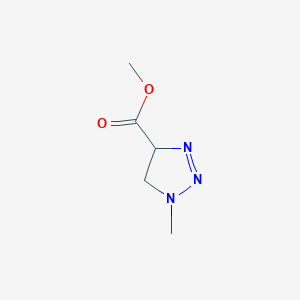
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)

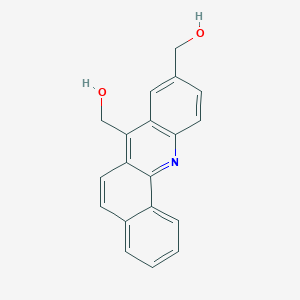
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
